

Application Notes and Protocols for AZ191-Induced Apoptosis

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Compound of Interest		
Compound Name:	AZ191	
Cat. No.:	B605721	Get Quote

For Researchers, Scientists, and Drug Development Professionals Abstract

AZ191 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).[1][2][3][4][5] Overexpression of DYRK1B is associated with poor prognosis in several cancers, where it acts as a pro-survival factor.[2] Inhibition of DYRK1B with AZ191 has been demonstrated to suppress tumor growth, reduce cell migration, and induce apoptosis in various cancer cell lines.[2] These application notes provide a detailed protocol for the induction and quantification of apoptosis in cancer cells following treatment with AZ191. The described methodologies include cell viability assays, flow cytometric analysis of apoptotic markers, and western blotting for key proteins in the apoptotic signaling cascade.

Introduction to AZ191 and Apoptosis Induction

AZ191 selectively inhibits DYRK1B kinase activity, which has been shown to play a crucial role in cell cycle regulation and cell survival.[2][6] The induction of apoptosis by **AZ191** is a key mechanism of its anti-cancer activity. The treatment of cancer cells with **AZ191** leads to the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and subsequent caspase activation.[1] Specifically, **AZ191** treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer



membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, culminating in the cleavage of caspase-3 and PARP, and ultimately, programmed cell death.[1]

Quantitative Data Summary

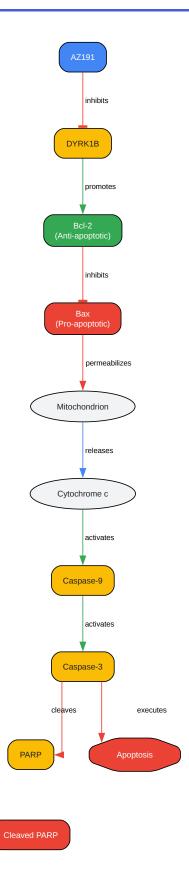
The following table summarizes representative quantitative data obtained from studies on **AZ191**-induced apoptosis.

Parameter	Cell Line	Value	Reference
IC50 (DYRK1B kinase activity)	Cell-free assay	17 nM	[1][2][4]
IC50 (DYRK1A kinase activity)	Cell-free assay	88 nM	[1][2]
IC50 (DYRK2 kinase activity)	Cell-free assay	1890 nM	[1][2]
Apoptosis Induction (Annexin V+)	SW872 Liposarcoma	Dose-dependent increase	[7]
Apoptosis Induction (Annexin V+)	SW982 Liposarcoma	Dose-dependent increase	[7]
Effective Concentration	Liposarcoma cells	1-4 μΜ	[7]
Effective Concentration	Hepatocellular carcinoma	<3 μΜ	[7]

Signaling Pathway of AZ191-Induced Apoptosis

The diagram below illustrates the proposed signaling pathway for apoptosis induction by **AZ191**.





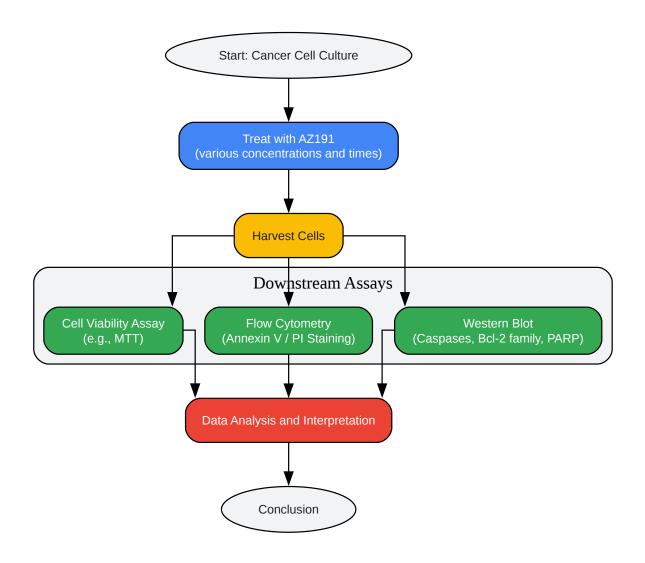
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Caption: AZ191 inhibits DYRK1B, leading to intrinsic apoptosis.



Experimental Workflow

The following diagram outlines the general workflow for studying **AZ191**-induced apoptosis.



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Caption: Workflow for assessing AZ191-induced apoptosis.

Detailed Experimental Protocols Cell Culture and AZ191 Treatment

• Cell Seeding: Plate cancer cells (e.g., SW872, SW982, or other susceptible lines) in appropriate culture vessels and media. Allow cells to adhere and reach 60-70% confluency.



- **AZ191** Preparation: Prepare a stock solution of **AZ191** in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 4 μM). Include a DMSO-only vehicle control.
- Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of **AZ191** or vehicle control.
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treatment: Treat cells with a range of AZ191 concentrations as described in 5.1.
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol is based on the principle that early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by Annexin V.[1] Propidium Iodide (PI) is used to identify late apoptotic and necrotic cells with compromised membranes.[1]

• Cell Preparation: Following treatment with **AZ191**, collect both adherent and floating cells.[8] Centrifuge the cell suspension at 300 x g for 5 minutes.



- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining: Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[8] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]

Western Blot Analysis of Apoptotic Proteins

Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins.[7]

- Protein Extraction: After AZ191 treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 μg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DYRK1B, Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like βactin) overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression and cleavage. An increase in the cleaved forms of Caspase-3 and PARP, and a higher Bax/Bcl-2 ratio are indicative of apoptosis.[1]

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